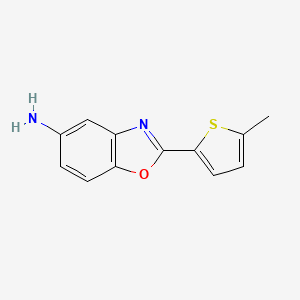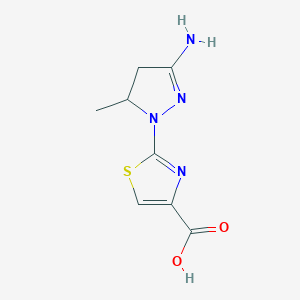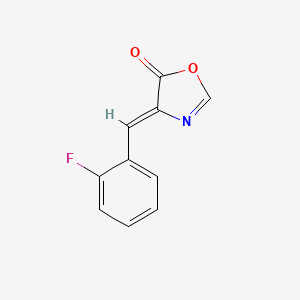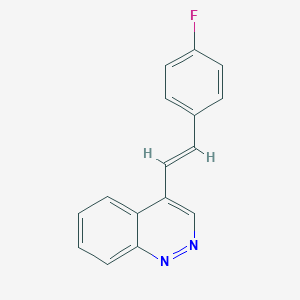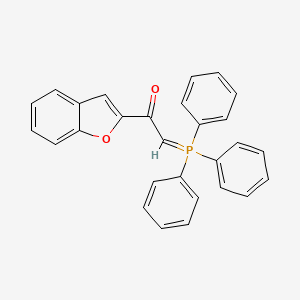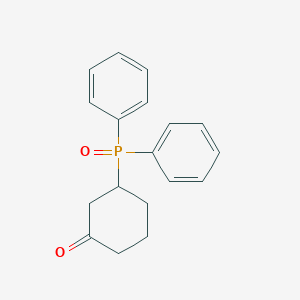![molecular formula C17H14O B15210879 Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl- CAS No. 143360-77-4](/img/structure/B15210879.png)
Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([1,1’-Biphenyl]-4-yl)-2-methylfuran is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl group attached to a furan ring, which is further substituted with a methyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran typically involves the coupling of a biphenyl derivative with a furan ring. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated furan in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes helps in scaling up the production while maintaining the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the furan ring can yield furanones.
- Reduction of the biphenyl group can produce cyclohexyl derivatives.
- Substitution reactions can lead to halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-([1,1’-Biphenyl]-4-yl)-2-methylfuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: A simpler analog without the furan ring.
2-Methylfuran: A simpler analog without the biphenyl group.
4-Phenylfuran: A similar compound with a single phenyl group instead of a biphenyl group.
Uniqueness: 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran is unique due to the presence of both the biphenyl and furan moieties, which impart distinct chemical reactivity and biological activity. The combination of these two functional groups allows for a broader range of applications and interactions compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
143360-77-4 |
|---|---|
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-methyl-4-(4-phenylphenyl)furan |
InChI |
InChI=1S/C17H14O/c1-13-11-17(12-18-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI-Schlüssel |
GCIZXFHISABINL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CO1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)

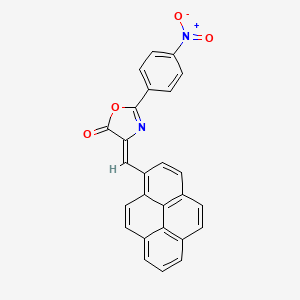

![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)

![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
